(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid
Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is a chemical compound with the following properties:
- IUPAC Name : (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid
- CAS Number : 511272-51-8
- Molecular Weight : 405.43 g/mol
- Physical Form : Solid
- Storage Temperature : Sealed in dry conditions at 2-8°C
Molecular Structure Analysis
The molecular structure of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid consists of a fluorene moiety, a carbonyl group, and an amino acid side chain. The fluorophenyl group contributes to its aromatic character.
Physical And Chemical Properties Analysis
- Purity : 95%
- Country of Origin : China
- Shipping Temperature : Normal
- InChI Key : ZZERQNLGPZUNLM-JOCHJYFZSA-N
Scientific Research Applications
Materials Science and Nanotechnology
One notable application involves the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These compounds facilitate the dispersion of CNTs in aqueous solutions, enabling their practical use in nanotechnology and materials science. The interaction between these surfactants and CNTs has been modeled using quantum mechanical computations, showcasing the compound's relevance in creating homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
Organic Synthesis
In organic chemistry, this compound's derivatives have been utilized for synthesizing oligomers derived from amide-linked neuraminic acid analogues. These sugar amino acids, protected by N-Fluoren-9-ylmethoxycarbonyl, enable the efficient synthesis of oligomers varying in length, demonstrating the compound's utility in constructing complex molecular architectures (Gregar & Gervay-Hague, 2004).
Biomedical Research
In biomedical research, derivatives of this compound have been explored for their potential in imaging brain tumors using positron emission tomography (PET). The synthesis and evaluation of enantiomers of amino acids related to this compound, such as 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, have been conducted. These studies demonstrate the compound's relevance in developing novel PET radioligands for brain tumor imaging, showcasing its application in diagnostic imaging and oncology (McConathy et al., 2010).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261, P280, P301+P312, P302+P352, P305+P351+P338
- Safety Data Sheet : Link
Future Directions
Research on this compound could focus on:
- Investigating its potential therapeutic applications.
- Studying its interactions with biological targets.
- Exploring modifications to enhance its properties.
Please note that the information provided here is based on available data, and further scientific investigation is recommended for a comprehensive understanding of this compound. If you have any specific questions or need additional details, feel free to ask!
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZERQNLGPZUNLM-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375869 | |
Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid | |
CAS RN |
511272-51-8 | |
Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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